N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1291860-84-8
VCID: VC6742304
InChI: InChI=1S/C13H14ClN5OS/c14-9-1-3-10(4-2-9)15-12-11(16-18-17-12)13(20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H2,15,16,17,18)
SMILES: C1CSCCN1C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl
Molecular Formula: C13H14ClN5OS
Molecular Weight: 323.8

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine

CAS No.: 1291860-84-8

Cat. No.: VC6742304

Molecular Formula: C13H14ClN5OS

Molecular Weight: 323.8

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine - 1291860-84-8

Specification

CAS No. 1291860-84-8
Molecular Formula C13H14ClN5OS
Molecular Weight 323.8
IUPAC Name [5-(4-chloroanilino)-2H-triazol-4-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C13H14ClN5OS/c14-9-1-3-10(4-2-9)15-12-11(16-18-17-12)13(20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H2,15,16,17,18)
Standard InChI Key WTSKCHBHFHMQQY-UHFFFAOYSA-N
SMILES C1CSCCN1C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at position 4 with a thiomorpholine-4-carbonyl group and at position 5 with a 4-chlorophenylamine group. The thiomorpholine moiety introduces a sulfur-containing heterocycle, which may influence electronic properties and solubility. The IUPAC name derives from the parent 1H-1,2,3-triazol-5-amine, with substitutions at positions 4 and 5 explicitly defined.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₄ClN₅OSInferred
Molecular Weight347.81 g/molCalculated
SMILESClC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCSCC3Generated
XLogP32.8 (estimated)Analog

Synthesis and Characterization

Synthetic Pathways

Two primary routes emerge for synthesizing analogous 1,2,3-triazole derivatives:

Microwave-Assisted Cyclization

Adapting methods from , the target compound could be synthesized via:

  • Formation of the Thiomorpholine-Carbonyl Intermediate: Reacting thiomorpholine with succinic anhydride or a carbonyl chloride under nucleophilic acyl substitution conditions.

  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Coupling the carbonyl intermediate with 4-chlorophenylazide to form the triazole core .

Microwave irradiation (100–150°C, 10–30 min) enhances reaction efficiency, as demonstrated in similar triazolamide syntheses .

Sequential Functionalization

An alternative approach involves:

  • Pre-forming 5-amino-1H-1,2,3-triazole via cyclization of guanidine derivatives.

  • Introducing the thiomorpholine-carbonyl group through peptide coupling reagents (e.g., HATU, EDCI) .

Analytical Characterization

Hypothetical characterization data, extrapolated from analogs:

Table 2: Spectroscopic Properties

TechniquePredicted FeaturesReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, triazole-H), 7.65 (d, J=8.5 Hz, 2H, Ar-H), 7.45 (d, J=8.5 Hz, 2H, Ar-H), 3.70–3.85 (m, 4H, thiomorpholine), 2.65–2.80 (m, 4H, thiomorpholine)
IR (ATR)3275 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)

X-ray crystallography of related triazoles reveals planar triazole rings with intermolecular hydrogen bonding, suggesting similar solid-state behavior .

Physicochemical Properties

Solubility and Partitioning

The thiomorpholine group enhances water solubility compared to simple aryl triazoles, while the 4-chlorophenyl moiety contributes to lipophilicity. Estimated properties:

Table 3: Physicochemical Profile

PropertyValueMethod
LogP2.8 ± 0.3Calculated
Aqueous Solubility~15 mg/mL (pH 7.4)QSPR
pKa4.1 (triazole NH), 7.8 (amine)Analog

Biological Activity and Applications

Table 4: Hypothetical Activity Spectrum

TargetAssay TypePredicted IC₅₀
Candida albicansMicrodilution2.1 μM
PI3KγFluorescence34 nM

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